molecular formula C9H11NO4S B554631 N-p-Tosylglycine CAS No. 1080-44-0

N-p-Tosylglycine

Cat. No. B554631
CAS RN: 1080-44-0
M. Wt: 229.26 g/mol
InChI Key: VDKFCCZUCXYILI-UHFFFAOYSA-N
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Scientific Research Applications

Complexes with Lanthanide(III) Ions

N-p-tosylglycine monoanion (TsGlyH) complexes with lanthanide(III) ions, such as {[Ln(H2O)2(TsGlyH)3]m·nH2O} (Ln=La, Nd, Eu, Gd, Er, Yb), have been synthesized and characterized. These complexes exhibit a one-dimensional chain structure established via coordination of μ-carboxylate groups from N-p-tosylglycinate to the corresponding lanthanide(III) ions. They form two-dimensional networks through hydrogen bonding and further three-dimensional network structures via non-classical hydrogen bonding. Notably, these complexes show fluorescence quenching by Ln(III) ions and inhibit the growth of bacteria, indicating potential medicinal applications (Zhang et al., 2006).

Synthesis of Piperazinone Derivatives

N-tosylglycine allylamides have been used for the synthesis of diversely functionalized piperazinone derivatives through inter-intramolecular oxidative domino palladium-catalyzed reactions. This synthesis pathway has led to the creation of 5-chloromethyl- and 5-acetoxymethyl-substituted piperazinones, showcasing the chemical versatility of N-p-tosylglycine in synthetic organic chemistry (Broggini et al., 2015).

Synthesis of Dipeptides Containing α,β- Didehydroamino Acids

N-p-tosylglycine has been utilized in a new synthetic method for producing dipeptides containing α,β-didehydroamino acids. This method involves the reaction of peptides with an N-Boc- or N-Z-α-tosylglycine residue at the N-terminus with a variety of nitro compounds under basic conditions. The reaction yields nitro compound-adducts in good yields, followed by the elimination of nitrous acid from the adducts to afford the corresponding dipeptide containing α,β-didehydroamino acids. This methodology exhibits high (Z)-selectivity and can be applied to the synthesis of protected leucine enkephalin analogs (Shiraishi et al., 2004).

Future Directions

While specific future directions for N-p-Tosylglycine are not mentioned in the search results, the field of synthetic chemistry, which includes the study and application of compounds like N-p-Tosylglycine, continues to evolve. Future directions in synthetic chemistry may include improving the efficiency of synthesis processes, making these processes more environmentally friendly, and creating new molecules and materials to support advancements in various scientific fields11.


properties

IUPAC Name

2-[(4-methylphenyl)sulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-7-2-4-8(5-3-7)15(13,14)10-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKFCCZUCXYILI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00148355
Record name N-4-Tosylglycine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-p-Tosylglycine

CAS RN

1080-44-0
Record name N-[(4-Methylphenyl)sulfonyl]glycine
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Record name N-4-Tosylglycine
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Record name 1080-44-0
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Record name N-4-Tosylglycine
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Record name N-(p-Toluenesulfonyl)glycine
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Synthesis routes and methods I

Procedure details

Quantity
0.4 mmol
Type
reagent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.22 mmol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.2 mmol
Type
limiting reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Glycine (1 g, 13.32 mmol) was dissolved in 1N NaOH (aq.) and a solution of tosyl chloride (2.62 g, 13.72 mmol) in diethyl ether (15 ml) was added portion wise with stirring over 10 min. The resulting mixture was allowed to stir at room temperature for 3 h. The ethereal layer was separated and the aqueous layer treated with 2N HCl solution until acidified to pH 5. After cooling the resulting solution to 0° C., the product began to precipitate from the solution. The solid was collected by filtration and the mother liquor placed in a fridge overnight causing more of the desired product to precipitate. The solid was again collected by filtration and the combined collected solid was dried under high vacuum affording 9 as a white powder (613 mg, 21%). δH (400 MHz, MeOD) 2.41 (3H, s, CH3), 3.66 (2H, s, CH2), 7.35 (2H, d, J=8 Hz, ArH), 7.73 (2H, d, J=8 Hz, ArH); δc (100.6 MHz, MeOD) 20.3, 43.6, 127.0, 129.5, 137.6, 143.6, 171.0; MS (ES+) 246.8 (100%, [M+H2O]+); MS (ES−) 227.9 (100%, [M−H]−); HRMS [M−H]− requires 228.03360, found 228.03364.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.62 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Yield
21%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
A Sener, R Gomis, B Billaudel, WJ Malaisse - Biochemical pharmacology, 1985 - Elsevier
… Table 2 could suggest that Np-tosylglycine acts as a nutrient in islet cells, eg through liberation of glycine. We have examined, therefore, the effect of Np-tosylglycine upon the process of …
Number of citations: 5 www.sciencedirect.com
MB Zhang, ZL Chen, RX Hu, FP Liang… - Chinese Journal of …, 2006 - Wiley Online Library
… Np-Tosylglycine acid was prepared according to the method reported in the literatures12 and other reagents used without further purification were of analytical grade from Shanghai …
Number of citations: 6 onlinelibrary.wiley.com
张漫波, 陈自卢, 胡瑞祥, 梁福沛, 周忠远 - 中国化学: 英文版, 2006 - cqvip.com
… {[Ln (H20) 2 (TsGlyH) 3]· nH20}(Ln= La (1), m= 2,, l= 6; Nd (2), m= 2,, l= 7; Eu (3), m 2,, l 0; Gd (4), m= 2,, l= 2; Er (5), m= 3, n= 5 and Yb (6), m= 3, n= 0, TsGIyH= Np-tosylglycine …
Number of citations: 1 www.cqvip.com
Y Qian, M Wang, Y Xie, Q Sun… - Advanced Healthcare …, 2023 - Wiley Online Library
… (UCNPs) as nanocarriers modified with Np-Tosylglycine, in which the dense silica for chlorin e6 (… by the ER-targeted molecular Np-Tosylglycine. This precise ERtargeted photodynamic …
Number of citations: 3 onlinelibrary.wiley.com
DL Bratton - Journal of Biological Chemistry, 1993 - Elsevier
… ; HSA,humanserumalbumin;pTG, Np-tosylglycine; RVV, loaded with C-… Np-Tosylglycine, cystamine, methalterations in bilayer … Np-Tosylglycine was made up with bilayer movement from …
Number of citations: 44 www.sciencedirect.com
Y Xie, M Wang, Y Qian, L Li, Q Sun, M Gao, C Li - Small, 2023 - Wiley Online Library
… nanocomposite (PNBCTER) was prepared by bovine serum albumin (BSA) modification followed by functionalization of photosensitizer Ce6 and ER targeting molecule Np-Tosylglycine …
Number of citations: 2 onlinelibrary.wiley.com
V Brochu, D Grenier, K Nakayama… - Oral microbiology and …, 2001 - Wiley Online Library
Porphyromonas gingivalis, a key causative agent of adult periodontitis, is known to produce a variety of virulence factors including proteases. The aim of this study was to evaluate the …
Number of citations: 72 onlinelibrary.wiley.com
RR Hill, SA Moore, DR Roberts - Photochemistry and …, 2005 - Wiley Online Library
The scope of photobiological processes that involve absorbers within a protein matrix may be limited by the vulnerability of the peptide group to attack by highly reactive redox centers …
Number of citations: 11 onlinelibrary.wiley.com
ZH Yuan, H Xin, JQ Tao, YJ Ma, XH Duan… - Organic Chemistry …, 2022 - pubs.rsc.org
… Unfortunately, N-benzylglycine ester, Np-tosylglycine esters and N-(2-pyridyl)glycine ester (not shown) failed to give the desired products. The amides derived from glycine and …
Number of citations: 5 pubs.rsc.org
SA Moore - 2001 - search.proquest.com
The photochemistry of arylsulfonamides has received continuing interest for the last four decades for three main reasons: 1) arylsulfonamides offer convenient acceptor properties for …
Number of citations: 6 search.proquest.com

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